3-(Phenanthridin-6-ylamino)propan-1-ol
Description
3-(Phenanthridin-6-ylamino)propan-1-ol is a nitrogen-containing propanol derivative featuring a phenanthridine moiety linked via an amino group to a three-carbon alcohol chain. Its structural analogs, such as thiophene-, naphthalene-, and imidazole-substituted propanols, are better characterized and will form the basis of this comparative analysis .
Properties
CAS No. |
38052-91-4 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-(phenanthridin-6-ylamino)propan-1-ol |
InChI |
InChI=1S/C16H16N2O/c19-11-5-10-17-16-14-8-2-1-6-12(14)13-7-3-4-9-15(13)18-16/h1-4,6-9,19H,5,10-11H2,(H,17,18) |
InChI Key |
GUJRWACKULQLGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenanthridin-6-ylamino)propan-1-ol typically involves the reaction of phenanthridine derivatives with appropriate amines and alcohols. One common method involves the reaction of phenanthridine with 3-aminopropanol under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 3-(Phenanthridin-6-ylamino)propan-1-ol may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Phenanthridin-6-ylamino)propan-1-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium dichromate, pyridinium chlorochromate, and other oxidizing agents under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles or nucleophiles in the presence of catalysts such as palladium or copper.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Substituted phenanthridine derivatives.
Scientific Research Applications
3-(Phenanthridin-6-ylamino)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-(Phenanthridin-6-ylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share the propanol-amine backbone but differ in their aromatic substituents, which critically influence their physicochemical and biological properties. A summary of key analogs and their attributes is provided below:
Table 1: Structural and Functional Comparison of Propanol Derivatives
Physicochemical Properties
- Solubility : Imidazole and pyridine derivatives () likely exhibit higher aqueous solubility due to polar heteroatoms, whereas phenanthridine’s extended aromatic system may confer hydrophobicity.
- Mass Spectrometry : The imidazole analog () shows a molecular ion peak at m/z 127, consistent with its lower molecular weight compared to phenanthridine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
